molecular formula C21H22IN3O4S B285078 N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B285078
M. Wt: 539.4 g/mol
InChI Key: DGPCMSAKYWQUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the body. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the research of N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One direction is to study its potential use as an anti-cancer agent in human clinical trials. Another direction is to investigate its potential use as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility for in vivo studies.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-iodoaniline, 3,4,5-trimethoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiosemicarbazide to obtain the final compound.

Scientific Research Applications

N-(4-iodophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.

Properties

Molecular Formula

C21H22IN3O4S

Molecular Weight

539.4 g/mol

IUPAC Name

N-(4-iodophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22IN3O4S/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30)

InChI Key

DGPCMSAKYWQUDD-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)I

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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